2-(2,4-Dichlorophenyl)-2,2-difluoroethanamine hydrochloride
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Overview
Description
2-(2,4-Dichlorophenyl)-2,2-difluoroethanamine hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylmethanamines. This compound is characterized by the presence of a 2,4-dichlorophenyl group attached to a 2,2-difluoroethanamine moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-2,2-difluoroethanamine hydrochloride typically involves the reaction of 2,4-dichlorobenzyl chloride with difluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reactants. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-2,2-difluoroethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-2,2-difluoroethanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, such as its use in the development of new drugs or as a pharmacological tool.
Industry: The compound is used in the production of various chemical products and materials, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-2,2-difluoroethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)-2-fluoroethanamine hydrochloride
- 2,4-Dichlorophenylhydrazine hydrochloride
Uniqueness
2-(2,4-Dichlorophenyl)-2,2-difluoroethanamine hydrochloride is unique due to the presence of both dichlorophenyl and difluoroethanamine groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, as it can participate in a wide range of chemical reactions and exhibit specific biological activities.
Properties
Molecular Formula |
C8H8Cl3F2N |
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Molecular Weight |
262.5 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-2,2-difluoroethanamine;hydrochloride |
InChI |
InChI=1S/C8H7Cl2F2N.ClH/c9-5-1-2-6(7(10)3-5)8(11,12)4-13;/h1-3H,4,13H2;1H |
InChI Key |
NHXANLRWZTWZSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN)(F)F.Cl |
Origin of Product |
United States |
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